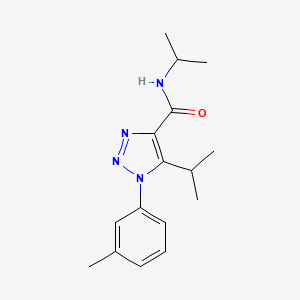
1-(3-甲基苯基)-N,5-二(丙-2-基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, other names it might be known by, and its structural formula. The structure can provide insights into the compound’s potential properties and reactivity .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, and the analysis would look at the efficiency, cost, and environmental impact of these reactions .Molecular Structure Analysis
Molecular structure analysis involves examining the 3D structure of the molecule. This can provide insights into the compound’s properties and potential reactivity .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can provide insights into its potential uses and hazards .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .科学研究应用
抗菌活性
1H-1,2,3-三唑-4-甲酰胺的探索,包括与 1-(3-甲基苯基)-N,5-二(丙-2-基)-1H-1,2,3-三唑-4-甲酰胺结构相似的化合物,已确定它们是有前途的抗菌剂。值得注意的是,合成的变体已证明对一系列病原体具有中等到良好的抗菌活性,包括革兰氏阳性菌和革兰氏阴性菌,如大肠杆菌、肺炎克雷伯菌、鲍曼不动杆菌、铜绿假单胞菌、金黄色葡萄球菌以及真菌菌株,如隐球菌新种变种和白色念珠菌。该化学类别中的某些化合物已显示出有效的抗菌作用,特别是对金黄色葡萄球菌,并且还对致病酵母菌白色念珠菌表现出活性,一种化合物在低于 1 µM 的浓度下对金黄色葡萄球菌表现出 50% 的生长抑制,另一种化合物在相同浓度下杀死大约 40% 的白色念珠菌细胞。这些发现强调了 1H-1,2,3-三唑-4-甲酰胺作为具有针对细菌和真菌病原体的特定活性的有价值的抗菌化合物的潜力 (Pokhodylo 等,2021)。
化学合成和衍生物
三唑衍生物的化学合成,包括与 1-(3-甲基苯基)-N,5-二(丙-2-基)-1H-1,2,3-三唑-4-甲酰胺相关的衍生物,涉及创新方法,对具有潜在生物活性的新化合物的开发具有广泛的影响。例如,通过重氮化反应创建新的 4-(苯并三唑-1-基)-1,2,3-三唑结构,为评估这些化合物的化学行为和结构开辟了途径。这种化学多功能性对于合成具有针对特定科学或治疗应用的定制特性的衍生物至关重要 (Biagi 等,1996)。
作用机制
安全和危害
属性
IUPAC Name |
1-(3-methylphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)13-8-6-7-12(5)9-13/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMQHQRCXLYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

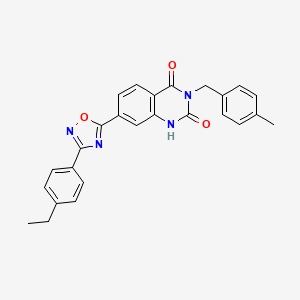
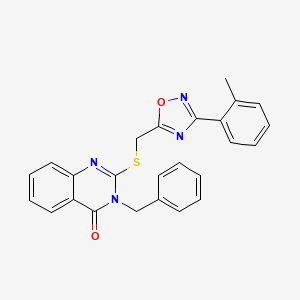
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B2575175.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)

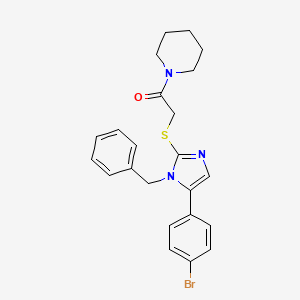

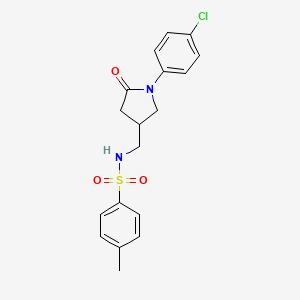
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2575187.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575189.png)
![N-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2575190.png)
![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575191.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2575194.png)